![molecular formula C17H14F3N3O3 B2633007 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415623-66-2](/img/structure/B2633007.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). TAK-659 has shown potential in the treatment of various diseases, including autoimmune disorders and cancer.
Wirkmechanismus
TAK-659 works by selectively inhibiting the activity of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide, an enzyme that plays a crucial role in the development and function of immune cells. By inhibiting N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide, TAK-659 can reduce the activity of immune cells that contribute to the development of autoimmune disorders and cancer.
Biochemical and Physiological Effects
TAK-659 has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and the activity of immune cells, which can help to alleviate symptoms associated with autoimmune disorders. TAK-659 can also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in laboratory experiments. It is highly selective for N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide, which reduces the risk of off-target effects. TAK-659 is also effective at low concentrations, making it a cost-effective option for researchers. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a treatment for other autoimmune disorders, such as psoriasis and inflammatory bowel disease. Another potential direction is the use of TAK-659 in combination with other drugs to enhance its efficacy in the treatment of cancer. Additionally, further research is needed to understand the long-term effects of TAK-659 on the immune system and to identify any potential adverse effects.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process includes the reaction of 2-methylpyrazole with furfural, followed by the reaction of the resulting compound with benzoyl chloride. The final step involves the reaction of the intermediate product with trifluoromethoxyaniline to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated efficacy in the treatment of certain types of cancer, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-23-14(8-9-22-23)15-7-6-13(25-15)10-21-16(24)11-2-4-12(5-3-11)26-17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOEBBPAXXEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

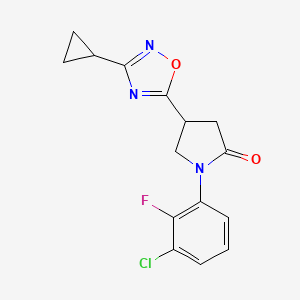

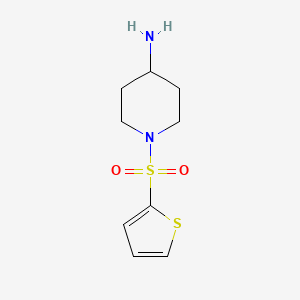
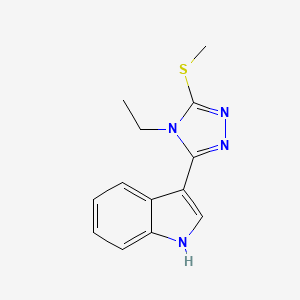
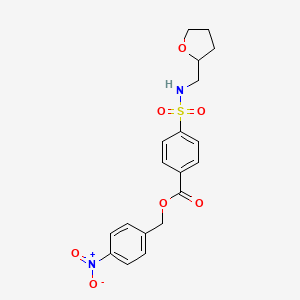
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B2632933.png)
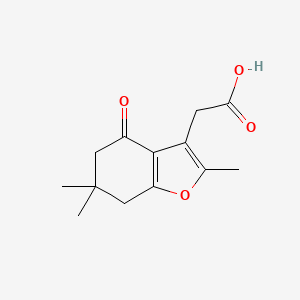
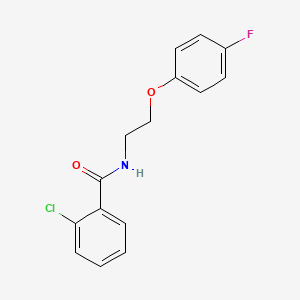
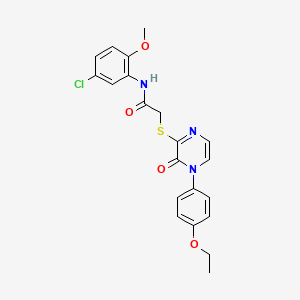
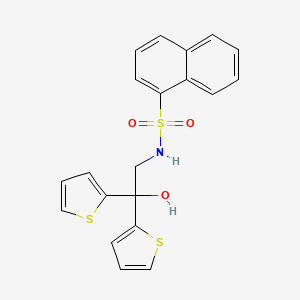
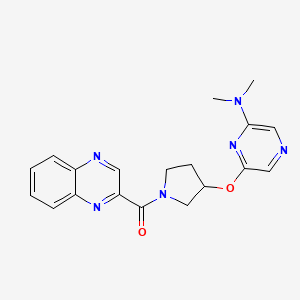
![2-cyclohexyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2632945.png)
![2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2632946.png)